molecular formula C13H13N5O2 B2923175 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrazine CAS No. 2034583-02-1

2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrazine

Cat. No.: B2923175
CAS No.: 2034583-02-1
M. Wt: 271.28
InChI Key: QUOYOSZBWPZRHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrazine (CAS 2034583-02-1) is a complex organic compound with a molecular formula of C13H13N5O2 and a molecular weight of 271.27 g/mol. It features a unique molecular structure consisting of a pyrrolidine core linked to two pyrazine units via a carbonyl and an ether bond . This architecture provides versatile reactivity and conformational flexibility, making it a valuable intermediate in medicinal chemistry and drug discovery, particularly suitable for research into new pharmaceuticals and catalysts . The presence of multiple nitrogen atoms in the pyrazine rings enhances the compound's hydrogen-bonding potential and binding affinity to biological targets, which is a common feature of many clinically successful heterocyclic drugs . Pyrazine derivatives, as a class, are extensively researched for their broad pharmacological activities, including antitumor, antiviral, and antibacterial properties . The specific structural motif of a pyrazine ring connected through a flexible pyrrolidine linker makes this compound a promising scaffold for the development of novel therapeutic agents and for studying complex molecular interactions. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

pyrazin-2-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c19-13(11-7-14-2-4-16-11)18-6-1-10(9-18)20-12-8-15-3-5-17-12/h2-5,7-8,10H,1,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOYOSZBWPZRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrazine typically involves multi-step reactions. One common approach includes:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving suitable precursors.

    Attachment of the pyrazine moiety: This step often involves nucleophilic substitution reactions where a pyrazine derivative is introduced.

    Formation of the carbonyl linkage: This can be done through acylation reactions using reagents like acyl chlorides or anhydrides.

    Ether linkage formation: This step involves the reaction of a hydroxyl group with a halogenated pyrazine derivative under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes:

    Use of catalysts: Catalysts like palladium or copper can be used to enhance reaction rates.

    Controlled reaction environments: Temperature, pressure, and solvent conditions are carefully controlled to ensure efficient reactions.

    Purification techniques: Methods like crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrazine can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction products: Reduced forms with fewer oxygen-containing groups.

    Substitution products: Compounds with new functional groups replacing existing ones.

Scientific Research Applications

2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrazine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of enzymes and preventing their normal function.

    Modulating receptor activity: Interacting with receptors to either activate or inhibit their signaling pathways.

    Disrupting cellular processes: Affecting various cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Linker and Heterocycle Variations

The compound’s structural uniqueness lies in its pyrrolidine-carbonyl-pyrazine architecture. Key comparisons include:

Compound Structure Key Differences Biological/Physicochemical Impact
2-[3-(Pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrazine (Target) Pyrrolidine-carbonyl linker, dual pyrazine rings Reference compound. Combines flexibility (pyrrolidine) with rigidity (pyrazine); may enhance target selectivity .
3,5-Dimethyl-4-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)-isoxazole Piperidine-sulfonyl linker, isoxazole core Piperidine (6-membered) vs. pyrrolidine; sulfonamide vs. carbonyl linker. Sulfonamide improves solubility; piperidine increases steric bulk, potentially altering binding .
N-(1H-Tetrazol-5-yl)-2-pyrazinecarboxamide Pyrazine-tetrazolyl linkage Tetrazolyl group replaces pyrrolidine-carbonyl; no secondary heterocycle. Tetrazolyl enhances acidity and hydrogen-bonding capacity, improving antiallergic activity (IC50 ~10⁻¹⁰ M) .
2-(Piperazinyl)-3-{2-[3-(1-pyrrolidinylmethyl)phenoxy]ethoxy}pyrazine Piperazine-ethoxy linker, phenoxy-pyrrolidinyl substituent Piperazine linker introduces basicity; phenoxy group adds hydrophobicity. Electron-withdrawing pyrazine and basic piperazine may synergize in serotonin receptor modulation .
Imidazo[1,2-a]pyrazine derivatives Fused imidazole-pyrazine core Rigid fused-ring system vs. flexible pyrrolidine linker. Increased planarity improves DNA intercalation but reduces conformational adaptability .

Heterocycle Substitution Effects

  • Pyrazine vs. Pyridine : Replacing pyrazine with pyridine in analogues reduces antiallergic activity (e.g., IC50 increases 100-fold in Sch 28080 derivatives) due to loss of electron-withdrawing effects and altered π-stacking .
  • Pyrazine vs. Quinoxaline: Quinoxaline (benzopyrazine) exhibits extended π-conjugation, enhancing photoluminescence in coordination complexes but reducing solubility compared to pyrazine .

Physicochemical Properties

  • Solubility : Sulfonamide-linked analogues (e.g., ) exhibit higher aqueous solubility than carbonyl-linked derivatives.
  • Electrochemical Behavior: Pyrazine’s electron deficiency lowers reduction potentials in Ru complexes compared to pyridine, affecting redox activity .

Biological Activity

The compound 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrazine represents a unique class of organic compounds characterized by the presence of both pyrazine and pyrrolidine moieties. Its structural complexity suggests potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The structure of this compound can be described as follows:

  • Core Structure : Pyrazine ring fused with a pyrrolidine derivative.
  • Functional Groups : Contains a carbonyl group linked to the pyrrolidine ring, enhancing its reactivity.

Synthesis Methods

The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving appropriate amines and dihaloalkanes under basic conditions.
  • Introduction of the Pyrazine Moiety : Nucleophilic substitution reactions where a suitable pyrazine derivative reacts with the pyrrolidine intermediate.
  • Final Coupling : Involves linking the pyrrolidine and pyrazine components through a carbonyl linkage using coupling reagents like carbodiimides.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzymatic Inhibition : The compound may act as an inhibitor for specific enzymes involved in critical biochemical pathways, such as protein kinases and topoisomerases.
  • Signal Transduction Modulation : By binding to molecular targets, it can modulate signaling pathways that regulate cell growth, differentiation, and apoptosis.

Anticancer Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer properties:

  • Topoisomerase II Inhibition : A series of studies have shown that compounds within this class can inhibit Topoisomerase II (Topo II), crucial for DNA replication and transcription. For example, compounds were found to significantly inhibit Topo II activity in various cancer cell lines, particularly HL-60/MX2 cells resistant to Topo II poisons .
  • Induction of Apoptosis : Flow cytometric analysis revealed that these compounds could induce apoptosis in cancer cells, suggesting a potential therapeutic application in oncology .

Enzyme Inhibition

The compound has also been studied for its potential as an inhibitor of isocitrate dehydrogenases (IDHs), which are implicated in certain types of cancer:

  • IDH1 Mutants Targeting : Compounds designed with similar scaffolds were shown to effectively suppress D-2-hydroxyglutarate production in cells with IDH1 mutations, indicating their potential as lead compounds for treating IDH1 mutated brain cancers .

Case Studies

StudyFindingsImplications
Study on Topo II inhibitorsSignificant antiproliferative activity against cancer cell linesPotential for development as anticancer agents
IDH1 inhibitor researchEffective suppression of D-2-hydroxyglutarate productionNovel therapeutic strategies for gliomas and acute myeloid leukemia

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.